4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline
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Overview
Description
4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives have been extensively studied due to their unique chemical properties and potential therapeutic benefits .
Preparation Methods
The synthesis of 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-chloro-6-methoxyquinoline under acidic conditions, followed by cyclization and purification steps . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, employing solvents like tetrahydrofuran and catalysts to facilitate the reactions .
Chemical Reactions Analysis
4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research has shown potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline can be compared with other quinoline derivatives such as:
4-Chloro-6-methoxy-2-methylquinoline: Similar in structure but with a methyl group instead of a methoxyphenyl group.
4-Chloro-6-ethoxy-2-methylquinoline: Contains an ethoxy group instead of a methoxy group.
4-Chloro-7-methoxy-2-methylquinoline: Differing by the position of the methoxy group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Properties
CAS No. |
21202-81-3 |
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Molecular Formula |
C17H14ClNO2 |
Molecular Weight |
299.7 g/mol |
IUPAC Name |
4-chloro-6-methoxy-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C17H14ClNO2/c1-20-12-5-3-11(4-6-12)17-10-15(18)14-9-13(21-2)7-8-16(14)19-17/h3-10H,1-2H3 |
InChI Key |
ARPUXHLWMOBZTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)Cl |
Origin of Product |
United States |
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